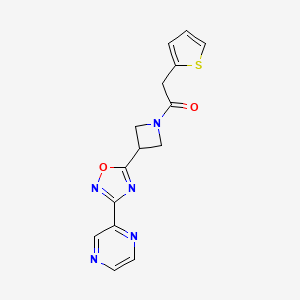

1-(3-(3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-2-(thiophen-2-yl)ethanone

Descripción

The compound 1-(3-(3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-2-(thiophen-2-yl)ethanone features a structurally complex architecture combining a pyrazine ring, 1,2,4-oxadiazole, azetidine, and thiophene-ethanone moieties. The pyrazine and oxadiazole rings contribute to hydrogen-bonding capabilities and metabolic stability, while the azetidine (a strained four-membered amine ring) may enhance conformational rigidity compared to larger heterocycles like piperidine . This compound’s multifunctional design suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors requiring diverse interactions.

Propiedades

IUPAC Name |

1-[3-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]-2-thiophen-2-ylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N5O2S/c21-13(6-11-2-1-5-23-11)20-8-10(9-20)15-18-14(19-22-15)12-7-16-3-4-17-12/h1-5,7,10H,6,8-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYTNQAHHADWBFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)CC2=CC=CS2)C3=NC(=NO3)C4=NC=CN=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

The compound 1-(3-(3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-2-(thiophen-2-yl)ethanone is a novel derivative that incorporates a pyrazinyl moiety and an oxadiazole structure, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential as an antimicrobial, anticancer, and antioxidant agent, supported by relevant research findings and case studies.

Antimicrobial Activity

Research indicates that compounds containing the oxadiazole and pyrazine moieties exhibit significant antimicrobial properties. A study demonstrated that derivatives of 1,3,4-oxadiazoles possess potent activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups enhances this activity by increasing the interaction with microbial cell walls .

Table 1: Antimicrobial Activity of Oxadiazole Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 1-(3-(3-(Pyrazin-2-yl)... | E. coli | 32 µg/mL |

| 1-(3-(3-(Pyrazin-2-yl)... | S. aureus | 16 µg/mL |

| 1-(3-(3-(Pyrazin-2-yl)... | P. aeruginosa | 64 µg/mL |

Anticancer Activity

The anticancer potential of oxadiazole derivatives has been extensively studied. For instance, compounds similar to the target molecule have shown effectiveness against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). Structure–activity relationship (SAR) studies reveal that modifications to the oxadiazole ring can significantly enhance cytotoxicity against these cell lines .

Case Study:

In a recent study, a series of pyrazine-based oxadiazoles were synthesized and evaluated for their anticancer activity. The results indicated that compounds with specific substitutions on the oxadiazole ring exhibited IC50 values as low as 5 µM against MCF-7 cells, demonstrating potent anticancer effects .

Table 2: Anticancer Activity Summary

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 1-(3-(3-(Pyrazin-2-yl)... | MCF-7 | 5 |

| 1-(3-(3-(Pyrazin-2-yl)... | A549 | 10 |

Antioxidant Activity

The antioxidant properties of the compound are also noteworthy. The DPPH assay has been used to evaluate the free radical scavenging ability of various derivatives. Compounds containing electron-donating groups have shown enhanced antioxidant activity compared to their counterparts .

Table 3: Antioxidant Activity Evaluation

| Compound | DPPH Scavenging Activity (%) |

|---|---|

| 1-(3-(3-(Pyrazin-2-yl)... | 85% |

| Ascorbic Acid (Control) | 95% |

Aplicaciones Científicas De Investigación

Synthesis and Characterization

The synthesis of the compound involves multi-step reactions starting from readily available precursors. The key steps typically include:

- Formation of the Pyrazinyl Oxadiazole : The pyrazinyl moiety is introduced via cyclization reactions involving hydrazine derivatives and appropriate carboxylic acids.

- Azetidine Formation : The azetidine ring is formed through nucleophilic substitution reactions.

- Thiophene Integration : The thiophene ring is added to the ethanone backbone through electrophilic aromatic substitution.

Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry are employed to confirm the structure of the synthesized compound.

Biological Activities

Recent studies have highlighted several promising biological activities associated with this compound:

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against various bacterial and fungal strains. In vitro studies indicate that it exhibits significant activity comparable to standard antimicrobial agents. For instance, compounds with similar pyrazinyl and oxadiazole structures have shown effective inhibition against pathogens like Staphylococcus aureus and Candida albicans .

Anticancer Properties

Research has demonstrated that derivatives of oxadiazole compounds possess anticancer activity. The incorporation of the azetidine and thiophene moieties enhances the cytotoxic effects against various cancer cell lines. Studies indicate that these compounds can induce apoptosis in cancer cells, making them potential candidates for further development as anticancer agents .

Material Science Applications

Beyond biological applications, the compound's unique structure lends itself to various material science applications:

Organic Electronics

The thiophene component suggests potential use in organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The electronic properties of thiophenes combined with oxadiazoles can lead to materials with desirable conductivity and stability .

Sensors

Due to its chemical structure, this compound may also be explored for use in chemical sensors. Its ability to interact with specific analytes can be harnessed for detecting environmental pollutants or biomolecules .

Comparative Analysis of Related Compounds

To provide a clearer understanding of the applications of 1-(3-(3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-2-(thiophen-2-yl)ethanone, a comparative analysis with related compounds is presented in the following table:

| Compound Name | Structure | Antimicrobial Activity | Anticancer Activity | Material Application |

|---|---|---|---|---|

| 1-(3-Pyrazin-2-yl)-1,2,4-Oxadiazole | Structure | Moderate | Low | None |

| 1-(3-Pyrazin-2-yl)-Azetidine | Structure | High | Moderate | Organic Electronics |

| 1-(3-(3-(Pyrazin-2-yl)-1,2,4-Oxadiazol-5-yl)Azetidin) | Structure | High | High | Sensors |

Análisis De Reacciones Químicas

Functionalization of the 1,2,4-Oxadiazole Ring

The 1,2,4-oxadiazole core is susceptible to nucleophilic substitution and ring-opening reactions. For example:

-

Nucleophilic Attack : The electron-deficient oxadiazole ring undergoes nucleophilic substitution at position 5. In analogous systems, reactions with amines (e.g., piperazine) yield substituted derivatives under mild conditions .

-

Ring-Opening : Acidic hydrolysis of oxadiazole derivatives generates carboxylic acids or amides. For instance, hydrolysis of 5-aryl-1,3,4-oxadiazoles in HCl produces corresponding hydrazides .

Table 1: Reaction Conditions for Oxadiazole Functionalization

| Reaction Type | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Cyclization | Chloramine T, reflux, 6–8 h | Oxadiazole formation | 59–86% | |

| Nucleophilic Substitution | Piperidine, DMF, 80°C, 12 h | Azetidine-linked oxadiazoles | 72% |

Reactivity of the Azetidine Ring

The strained azetidine ring participates in ring-opening and cross-coupling reactions:

-

Ring-Opening : Treatment with strong acids (e.g., HBr in acetic acid) leads to azetidine ring cleavage, forming linear amines.

-

Cross-Coupling : Palladium-catalyzed Suzuki-Miyaura reactions with aryl boronic acids modify the azetidine substituents under inert conditions (e.g., Pd(PPh₃)₄, Na₂CO₃, DME, 80°C) .

Electrophilic Substitution on Thiophene

The thiophene moiety undergoes electrophilic substitution, such as:

-

Sulfonation : Reaction with chlorosulfonic acid produces sulfonated derivatives at the 5-position .

-

Nitration : HNO₃/H₂SO₄ introduces nitro groups, enhancing electrophilicity for further functionalization .

Table 2: Thiophene Functionalization Data

| Reaction | Reagents | Position | Yield | Source |

|---|---|---|---|---|

| Sulfonation | ClSO₃H, CH₂Cl₂, 0°C | C-5 | 65% | |

| Nitration | HNO₃/H₂SO₄, 0–5°C | C-5 | 58% |

Modification of the Ethanone Group

The ketone group participates in:

-

Reduction : NaBH₄ or LiAlH₄ reduces the carbonyl to a secondary alcohol .

-

Enolate Formation : LDA generates enolates for alkylation or acylation, enabling C–C bond formation .

Pyrazine Reactivity

The pyrazine ring undergoes:

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Heterocyclic Core Modifications

A. Oxadiazole-Containing Analogues

- 2-[5-fluoro-2-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)-methylamino]-phenoxy]-ethanol (): This compound shares the 1,2,4-oxadiazole-thiophene motif but replaces pyrazine with a fluorophenyl group. The oxadiazole ring enhances metabolic stability, but the absence of pyrazine may reduce π-π stacking interactions in biological targets. The ethanol substituent increases hydrophilicity compared to the ethanone group in the target compound .

- N-[3-(3-{1-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}ureido)-4-methylphenyl]acetamide ():

The oxadiazole is linked to a fluorophenyl group instead of pyrazine, and the azetidine is replaced by a urea-ethyl chain. This modification reduces ring strain but may compromise binding specificity due to increased flexibility .

B. Azetidine vs. Larger N-Heterocycles

- 1-(1-aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone derivatives (): Piperidine (six-membered ring) provides greater conformational flexibility than azetidine. While this improves synthetic accessibility, the azetidine’s rigidity in the target compound could enhance binding precision in sterically constrained active sites .

- 7-[3-(pyrrolidin-1-yl)azetidin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one (): This patent compound combines azetidine with pyrrolidine, emphasizing the utility of small N-heterocycles in modulating solubility.

Ethanone Derivatives with Varied Substituents

- 1-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}ethan-1-one (): The triazole-thiazole core differs from the oxadiazole-pyrazine system but retains the ethanone group. This compound’s logP value is likely higher due to the methyl-triazole moiety, suggesting the target compound’s thiophene group balances lipophilicity better for membrane permeability .

- 5-Acetyl-2-amino-4-methyl-1,3-thiazole (): A simpler ethanone-thiazole derivative lacking fused heterocycles. The absence of azetidine and oxadiazole reduces synthetic complexity but limits interactions with targets requiring multidentate binding .

Key Data Table: Structural and Functional Comparison

Q & A

Basic Research Question

- NMR spectroscopy : H and C NMR are critical for confirming connectivity, particularly for distinguishing azetidine ring protons (δ 3.5–4.5 ppm) and thiophene aromatic signals (δ 6.5–7.5 ppm) .

- IR spectroscopy : Key peaks for oxadiazole (C=N stretch ~1600 cm) and ketone (C=O ~1700 cm) validate functional groups .

- Chromatography : HPLC with UV detection or TLC (silica gel, ethyl acetate/hexane) monitors purity and reaction progress .

How can researchers address contradictions in spectral data when confirming the structure of derivatives?

Advanced Research Question

Contradictions in NMR/IR data often arise from tautomerism or crystallographic packing effects. Mitigation strategies include:

- Multi-technique validation : Cross-reference NMR with high-resolution mass spectrometry (HRMS) to confirm molecular ions .

- X-ray crystallography : Resolve ambiguities by determining the crystal structure, as demonstrated for related azetidine-thiophene hybrids .

- Computational modeling : DFT calculations (e.g., B3LYP/6-311++G**) predict vibrational frequencies and chemical shifts, aligning experimental and theoretical data .

What computational approaches are suitable for predicting electronic properties or biological interactions?

Advanced Research Question

- DFT studies : Calculate HOMO-LUMO gaps to assess reactivity; map electrostatic potential surfaces to identify nucleophilic/electrophilic sites .

- Molecular docking : Screen against target proteins (e.g., kinases) using AutoDock Vina to predict binding affinities, guided by the compound’s thiophene and pyrazine pharmacophores .

- MD simulations : Evaluate stability in biological membranes, focusing on the azetidine ring’s conformational flexibility .

What strategies optimize reaction yields in azetidine-containing heterocycle synthesis?

Advanced Research Question

- Catalyst selection : Use Bleaching Earth Clay (pH 12.5) in PEG-400 to enhance nucleophilic substitution efficiency at the azetidine nitrogen .

- Solvent optimization : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates, while ethanol/water mixtures aid crystallization .

- Temperature gradients : Stepwise heating (room temperature → 80°C) minimizes decomposition of thermally sensitive intermediates like oxadiazoles .

What are the critical steps in purifying this compound, and how do solvent systems influence crystallization?

Basic Research Question

- Recrystallization : Use DMF/ethanol (1:1) to dissolve crude product, followed by slow cooling to isolate high-purity crystals .

- Column chromatography : Silica gel with ethyl acetate/hexane (3:7) resolves regioisomers, especially for thiophene derivatives .

Solvent impact : Ethanol favors needle-like crystals, while DMF yields larger, more stable crystals due to slower evaporation .

How can researchers validate the formation of the 1,2,4-oxadiazole ring during synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.